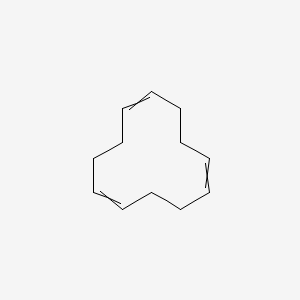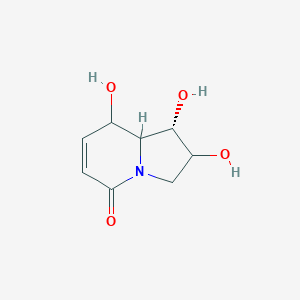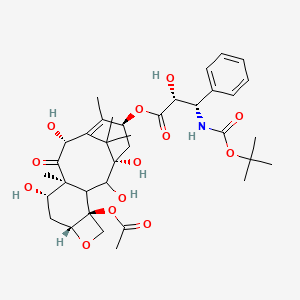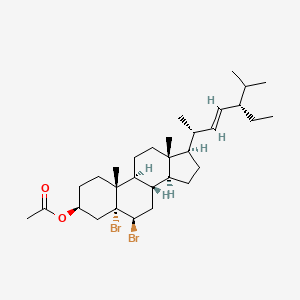
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate often involves multi-step organic reactions, including bromination, acetate formation, and selective hydrogenation. For instance, the synthesis of related sterols, such as 5beta-cholestane derivatives, has been achieved through methods involving treatment with phosphorus oxychloride, hydrogenation using platinum oxide as a catalyst, and specific conditions that favor the formation of the desired products (Okuda & Atsuta, 1978). These processes highlight the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of steroids like 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate is characterized by multiple rings, typically three cyclohexane rings and one cyclopentane ring, arranged in a specific manner. The presence of bromine atoms and an acetate group significantly influences the compound's reactivity and physical properties. Studies involving X-ray crystallography or NMR spectroscopy, such as those on similar steroid derivatives, provide insights into the stereochemistry and conformation of these molecules, critical for understanding their biological activities and chemical reactivity (Andrade et al., 2005).
Chemical Reactions and Properties
Steroids, including 5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate, undergo a variety of chemical reactions, reflecting their rich chemical properties. These can include oxidation, reduction, and hydrolysis, depending on the functional groups present. The introduction of bromine atoms makes the molecule susceptible to nucleophilic substitution reactions, while the acetate group can undergo hydrolysis under basic or acidic conditions. The synthesis and reactivity of similar steroids have been extensively studied, demonstrating these compounds' versatility in chemical transformations (Bjelakovic et al., 2003).
Wissenschaftliche Forschungsanwendungen
Electrochemical Bromination in Steroid Synthesis
The application of 5alpha,6beta-dibromostigmastan-3beta-yl 3-acetate can be understood through its synthesis via electrochemical bromination. This process involves adding electrochemically-generated elemental bromine onto the double bond of cholesterol derivatives, resulting in the production of 5alpha,6beta-dibromosteroids. Such methods are crucial in the synthesis of various steroidal compounds (Milisavljević et al., 2005).
Cytotoxic Sterol Glycosides
In the field of marine natural products, 5alpha,6beta-dibromostigmastan-3beta-yl 3-acetate-related compounds have been identified in extracts from marine organisms like octocorals. These compounds exhibit cytotoxic properties, particularly against certain cancer cell lines, indicating potential applications in cancer research and therapy (Maia et al., 2000).
Synthesis of Dihydroxysterol Disulfates
The synthesis of derivatives like disodium 3beta,6beta-dihydroxysterol disulfates from cholesterol is another application. These compounds have been studied for their cytotoxicity against various human carcinoma cell lines, which is significant for developing new therapeutic agents (Cui et al., 2009).
Cell Differentiating Activities
New alkylaminooxysterols synthesized through the trans-diaxial aminolysis of 5,6-alpha-epoxysterols, which include compounds similar to 5alpha,6beta-dibromostigmastan-3beta-yl 3-acetate, have been identified for their potent cell differentiating activities. This indicates a potential application in the treatment of cancer and neurodegenerative diseases (de Medina et al., 2009).
Eigenschaften
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+/t20-,22-,23+,24+,25-,26+,27+,28-,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKMTKSRJEHQC-DPENNOCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11262027 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



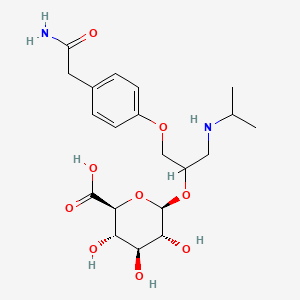
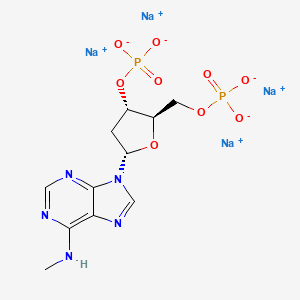

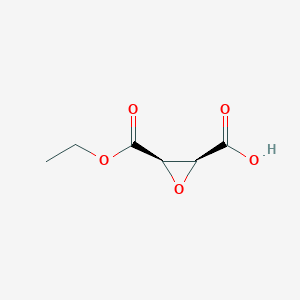
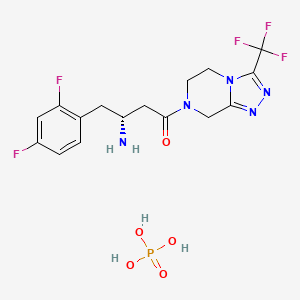
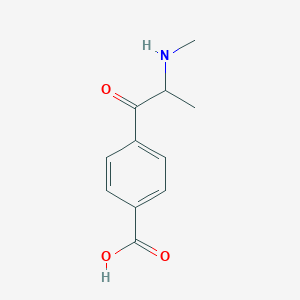
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)
